(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZILRGWMZBOJF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659183 | |
| Record name | Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179915-12-9, 67513-63-7 | |
| Record name | Carbamic acid, [(3R)-1-methyl-2,5-dioxo-3-pyrrolidinyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179915-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Reaction of Benzyl Alcohol with Urea Derivatives
One reported method involves the reaction of benzyl alcohol with urea derivatives under catalytic conditions, often employing metal oxide catalysts such as iron oxide or nickel oxide combined with aluminum oxide. The reaction is conducted at elevated temperatures (140–180 °C) under reduced pressure to enhance conversion and selectivity toward the desired carbamate product.
| Parameter | Details |
|---|---|
| Reactants | Benzyl alcohol, urea |
| Catalyst | Metal oxides (Fe2O3 or NiO + Al2O3) |
| Temperature | 140–180 °C |
| Pressure | Reduced pressure |
| Reaction Time | Variable, optimized for yield |
| Outcome | Formation of (R)-Benzyl carbamate derivative |
This method leverages catalytic activation to facilitate carbamate bond formation, enabling efficient synthesis of the target compound with good selectivity.
Carbamate Synthesis via N-Hydroxysuccinimide (NHS) Ester Intermediates
A more detailed synthetic route is described in the preparation of related benzyl carbamate derivatives using N-hydroxysuccinimide esters as activated intermediates. This involves:
- Activation of N-Cbz-L-asparagine or similar amino acid derivatives with dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide in a solvent such as N,N-dimethylformamide (DMF) at elevated temperature (~80 °C) for several hours.
- Isolation of the NHS ester intermediate by filtration and chromatography.
- Subsequent coupling with benzyl alcohol or amine derivatives to form the carbamate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of amino acid | DCC, N-hydroxysuccinimide, DMF, 80 °C, 6 h | ~40 | Formation of NHS ester intermediate |
| Coupling with benzyl group | Benzyl alcohol or amine, mild conditions | Variable | Carbamate bond formation |
| Purification | Silica gel chromatography | - | Product isolation and purification |
This method is well-documented for preparing carbamate derivatives with controlled stereochemistry and is adaptable to the synthesis of this compound or related analogs.
Hydrogenation and Catalytic Reduction Steps
In some synthetic sequences, catalytic hydrogenation using 5% palladium on carbon in methanol under hydrogen pressure (~20 psi) is employed to reduce protective groups or intermediates, facilitating the formation of the carbamate moiety or preparing the amine precursor.
| Condition | Details |
|---|---|
| Catalyst | 5% Pd/C |
| Solvent | Methanol |
| Pressure | ~20 psi hydrogen |
| Temperature | Room temperature |
| Duration | 4 hours |
| Outcome | Reduction of protective groups/intermediates |
This step is often integrated into multi-step syntheses of carbamate compounds to achieve the desired functional groups and stereochemistry.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Metal oxide catalyzed reaction | Benzyl alcohol + urea, Fe2O3/NiO + Al2O3, 140–180 °C, reduced pressure | High selectivity, scalable | Requires high temperature, catalyst preparation |
| NHS ester intermediate method | DCC, N-hydroxysuccinimide, DMF, 80 °C, benzyl alcohol coupling | Controlled stereochemistry, well-established | Multi-step, requires purification steps |
| Catalytic hydrogenation step | 5% Pd/C, methanol, H2 pressure, 4 h | Efficient deprotection/reduction | Requires hydrogenation setup, catalyst handling |
Research Findings and Notes
- The use of metal oxide catalysts in carbamate synthesis enhances conversion rates and selectivity by facilitating the nucleophilic attack of benzyl alcohol on urea derivatives, promoting carbamate bond formation under relatively mild conditions compared to classical methods.
- Activation of amino acid derivatives using carbodiimide coupling agents (e.g., DCC) and N-hydroxysuccinimide esters allows for high regio- and stereoselectivity, crucial for synthesizing enantiomerically pure (R)-carbamate compounds.
- Hydrogenation steps are critical for removing protective groups or modifying intermediates without racemization, preserving the chiral integrity of the product.
- Analytical methods such as $$^{1}H$$-NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized carbamate compounds.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Carbamate Group
The benzyl carbamate moiety undergoes catalytic hydrogenolysis, a critical reaction for deprotection in synthetic workflows:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| H₂ (20 psi), 5% Pd/C catalyst, methanol, 4 hours | Amine derivative (pyrrolidinone) | ~40% |
This reaction removes the benzyl group, generating a free amine intermediate used in subsequent couplings. The stereochemistry at the C3 position remains intact under these conditions .
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions, though rates vary due to steric hindrance from the methyl group:
Alkylation at the Pyrrolidinone Nitrogen
The lactam nitrogen participates in alkylation under basic conditions:
| Reagents | Products | Conditions |
|---|---|---|
| Chloroacetonitrile, CsOH·H₂O, DMF | N-Cyanomethylpyrrolidinone derivative | Room temperature, 1.5 hours |
This reaction demonstrates the nucleophilic character of the lactam nitrogen, enabling functionalization for drug discovery applications .
Ring-Opening Reactions
The 2,5-dioxopyrrolidin ring undergoes nucleophilic attack under specific conditions:
Comparative Reactivity Table
Key reactions and their synthetic utility:
Mechanistic Insights
-
Carbamate Hydrolysis : Proceeds through a tetrahedral intermediate, with rate-limiting steps influenced by electronic effects from the methyl group .
-
Lactam Reactivity : The 2,5-dioxopyrrolidin ring exhibits enhanced electrophilicity at the β-carbonyl due to conjugation with the carbamate group .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for synthesizing neuroactive analogs and prodrugs .
Scientific Research Applications
Pharmacological Applications
1.1 Antiseizure Activity
Recent studies have identified (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate as a potent modulator of the excitatory amino acid transporter 2 (EAAT2), demonstrating promising antiseizure activity. This compound has shown efficacy in preclinical models, indicating its potential as a therapeutic agent for epilepsy and other neurological disorders .
1.2 Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. Research indicates that it may help mitigate neuronal damage under stress conditions, possibly through modulation of glutamatergic signaling pathways. This suggests a dual role in both preventing seizures and protecting neurons from excitotoxicity .
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.
- Reagents : Common reagents include benzyl chloroformate for carbamate formation and various coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate reactions under controlled conditions.
The following table summarizes typical reaction conditions for the synthesis:
| Step | Reactants | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Pyrrolidine Derivative | Benzyl Chloroformate | DMF, 80°C | High |
| 2 | Intermediate Product | DCC, Hydroxybenzene | Ethyl Acetate | Moderate |
2.2 Chemical Properties
This compound exhibits specific physical properties that are crucial for its application in drug formulation:
- Molecular Formula : C12H14N2O3
- Boiling Point : Data currently unavailable
- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide.
Case Studies
3.1 EAAT2 Modulation Study
In a recent pharmacological study published in the Journal of Medicinal Chemistry, researchers explored the effects of this compound on EAAT2 modulation. The study demonstrated that this compound enhances EAAT2 activity, leading to increased glutamate uptake in neuronal cultures and reduced seizure frequency in animal models . The findings suggest a novel mechanism by which this compound could be utilized in treating epilepsy.
3.2 Neuroprotective Mechanism Investigation
Another significant study investigated the neuroprotective mechanisms of this compound under oxidative stress conditions. The results indicated that the compound reduces oxidative stress markers and enhances cell viability in neuronal cell lines exposed to neurotoxic agents . This positions the compound as a candidate for further development in neurodegenerative disease therapies.
Mechanism of Action
The mechanism by which (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It is also involved in the modulation of biological pathways related to protein synthesis and degradation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Functional Impact
The absence of a 1-substituent in CAS 179747-84-3 simplifies synthesis but may compromise target selectivity .
Carbamate vs. Amide Side Chains :
- Benzyl carbamate (target compound) offers hydrolytic stability under physiological conditions, whereas cinnamamide (7f) and benzo[b]thiophene carboxamide (7g, 7h) derivatives enable stronger hydrophobic or halogen bonding interactions with CRBN .
Oxo Group Configuration :
- The 2,5-dioxo motif increases electrophilicity, facilitating covalent interactions with biological targets, unlike the single 3-oxo group in CAS 143322-57-0 .
Biological Activity
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate, also known by its CAS number 67513-63-7, is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H14N2O4
- Molecular Weight : 250.26 g/mol
- CAS Number : 67513-63-7
The compound is structurally related to other dioxopyrrolidine derivatives that have been studied for their anticonvulsant properties. The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems and ion channels, similar to other compounds in its class.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). This compound demonstrated significant efficacy in various animal models of epilepsy, including:
- Maximal Electroshock (MES) Test
- Subcutaneous Pentylenetetrazole (PTZ) Test
- 6-Hz Test for Drug-resistant Epilepsy
The results indicated that these compounds could offer protection against seizures with a favorable safety profile, as evidenced by rotarod tests assessing motor coordination and toxicity .
ADME-Tox Properties
The pharmacokinetic and toxicological profiles are critical for understanding the viability of any new therapeutic agent. For AS-1 and similar compounds:
- Absorption : Good permeability in artificial membrane assays.
- Distribution : Moderate inhibition of CYP2C9 at concentrations of 10 μM.
- Metabolism : Excellent metabolic stability observed in human liver microsomes.
- Excretion : No significant hepatotoxicity was noted in HepG2 cell assays at the same concentration .
Study 1: Efficacy in Animal Models
In a study evaluating the anticonvulsant efficacy of AS-1, it was found to provide robust protection across multiple seizure models. The compound's performance in the PTZ-kindling model indicated its potential as a treatment for various types of epilepsy, including tonic-clonic and absence seizures .
Study 2: Pharmacological Evaluation
Further pharmacological evaluations revealed that AS-1 exhibited a broader spectrum of activity compared to existing antiepileptic drugs (AEDs). The hybrid structure allowed for enhanced efficacy against both generalized and focal seizures, suggesting that modifications to the dioxopyrrolidine framework could yield more effective treatments for epilepsy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 250.26 g/mol |
| CAS Number | 67513-63-7 |
| Anticonvulsant Efficacy | Effective in MES, PTZ, 6-Hz tests |
| ADME-Tox Properties | Good permeability; low hepatotoxicity |
Q & A
Q. What are the common synthetic routes for (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate?
The compound is typically synthesized via multi-step organic reactions. A key step involves coupling a benzyl carbamate group with a substituted pyrrolidinone scaffold. For example, palladium-catalyzed C-N cross-coupling reactions are often employed to introduce functional groups (e.g., methyl or dioxo moieties) . Protecting group strategies, such as benzyl carbamate (Cbz), are critical for regioselectivity and stability during synthesis . Reaction optimization may include adjusting catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF) to enhance yield and enantiomeric purity .
Q. How can the structural integrity of this compound be verified post-synthesis?
Analytical techniques include:
- NMR spectroscopy : To confirm stereochemistry (e.g., distinguishing (R)- vs. (S)-isomers) and assess purity.
- Mass spectrometry (HRMS) : For molecular weight validation and detection of byproducts.
- X-ray crystallography : To resolve ambiguities in chiral centers or conformation .
- HPLC with chiral columns : To determine enantiomeric excess (e.g., >97% purity as noted in commercial batches) .
Q. What are the recommended storage conditions to ensure stability?
Store under inert gas (argon/nitrogen) at 2–8°C in sealed, light-protected containers. The compound is sensitive to moisture and elevated temperatures, which may hydrolyze the carbamate group. Long-term stability testing under varying pH (1–12) and thermal conditions (25–100°C) is advised to assess degradation pathways .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
Benzyl carbamates are generally stable under mild acidic conditions (pH 4–9) but degrade rapidly in strong acids (pH < 1) or bases (pH > 12). Contradictions may arise from impurities or solvent effects. Mitigation strategies:
- Conduct accelerated stability studies using DOE (Design of Experiments) to isolate variables (e.g., pH, temperature).
- Compare degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the carbamate vs. pyrrolidinone ring opening) .
- Reference analogs like (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, which show similar instability trends .
Q. What methodologies are effective for studying its biological activity in enzyme inhibition assays?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases or esterases) using fluorogenic substrates.
- Molecular docking : Predict binding interactions with active sites (e.g., hydrogen bonding with the carbamate group).
- SAR studies : Modify substituents (e.g., methyl vs. propyl groups) to correlate structure with activity. For example, replacing the 1-methyl group with chloroacetyl (as in related compounds) enhances antimicrobial potency .
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility, while additives like DBU reduce side reactions.
- Process analytics : Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) to monitor intermediates in real time .
Key Considerations for Experimental Design
- Chirality control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to ensure (R)-configuration .
- Toxicity profiling : Follow GHS guidelines (Category 4 oral toxicity; H302, H315) for safe handling .
- Data reproducibility : Validate results across multiple batches and analytical platforms (e.g., cross-lab NMR calibration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
